molecular formula C14H14FN5 B7125647 N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine

N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine

Cat. No.: B7125647
M. Wt: 271.29 g/mol
InChI Key: HXNZJZLMNMEOBB-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both pyrazole and quinazoline moieties in its structure makes it a compound of interest for various scientific research fields.

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5/c1-9-10(7-19-20(9)2)6-16-14-12-5-11(15)3-4-13(12)17-8-18-14/h3-5,7-8H,6H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNZJZLMNMEOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2=NC=NC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine typically involves the alkylation of pyrazole derivatives with quinazoline precursors. One common method includes the reaction of 1,5-dimethylpyrazole with a suitable quinazoline derivative under basic conditions, such as using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent .

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom on the quinazoline ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of corresponding quinazoline N-oxide.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with various nucleophiles.

Scientific Research Applications

N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its unique structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: N-[(1,5-dimethylpyrazol-4-yl)methyl]-6-fluoroquinazolin-4-amine is unique due to the combination of pyrazole and quinazoline moieties in its structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research applications.

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